2,5-Diaminopyridine chemical structure and properties
2,5-Diaminopyridine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Diaminopyridine is a pivotal chemical intermediate with significant applications in organic synthesis, materials science, and pharmaceutical development. As a disubstituted pyridine (B92270), its unique electronic and structural properties, conferred by the two amino groups on the pyridine ring, make it a versatile building block for the synthesis of a wide array of complex molecules, including polyimides and biologically active compounds. This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of 2,5-Diaminopyridine, with a focus on its relevance to the scientific and drug development communities.
Chemical Structure and Identification
2,5-Diaminopyridine, with the IUPAC name pyridine-2,5-diamine, is an organic compound featuring a pyridine ring substituted with two amino groups at the 2 and 5 positions.[1] The presence and positions of these functional groups are crucial to its chemical reactivity and utility as a precursor in synthesis.
The fundamental structural details are provided below:
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SMILES: Nc1ccc(N)nc1[5]
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InChI Key: MIROPXUFDXCYLG-UHFFFAOYSA-N
Caption: Chemical structure of 2,5-Diaminopyridine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2,5-Diaminopyridine are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
Table 1: Physicochemical Properties of 2,5-Diaminopyridine
| Property | Value | Reference(s) |
| Molecular Weight | 109.13 g/mol | [1][2][4] |
| Appearance | Light yellow liquid or colorless crystalline solid | [2] |
| Melting Point | 96 - 110.3 °C | [2][3][5] |
| Boiling Point | 180 °C at 12 mmHg | [2][6] |
| Density | ~1.251 g/cm³ (at 20 °C) | [3] |
| Solubility in Water | 39 g/L (at 25 °C) | [3] |
| pKa | 6.48 (at 20 °C) | [2] |
| Flash Point | 179 °C | [3] |
Synthesis Protocols
2,5-Diaminopyridine can be synthesized through various chemical routes. A common laboratory-scale method involves the reduction of 5-nitro-2-aminopyridine.[6] Another established, albeit more complex, method is the Chichibabin amination reaction, which involves reacting pyridine with sodium amide under harsh conditions.[10][11] A more recent approach involves a copper-catalyzed amination of a dihalopyridine precursor.
General Experimental Protocol for Copper-Catalyzed Amination
This protocol is based on a general procedure for the amination of halo-pyridines.[12]
Objective: To synthesize 2,5-Diaminopyridine from a suitable dihalo-pyridine precursor via copper-catalyzed amination.
Materials:
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2,5-Dihalopyridine (substrate)
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Copper catalyst complex (e.g., [Cu₂(2,7-bis(pyridin-2-yl)-l,8-naphthyridine)(OH)(CF₃COO)₃])
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Cesium carbonate (Cs₂CO₃)
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Concentrated aqueous ammonia (B1221849) (NH₃(aq))
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Tetrabutylammonium bromide (TBAB)
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Water or Ethylene glycol (solvent)
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Ethyl acetate (B1210297)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Saturated Sodium Chloride (NaCl) solution
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Sealed reaction tube
Procedure:
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In a sealed reaction tube, combine the 2,5-dihalopyridine substrate (0.25 mmol), the copper catalyst (0.0025 mmol), cesium carbonate (1 mmol), and TBAB (0.25 mmol).
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Add concentrated aqueous ammonia (0.5 mL) and the chosen solvent (0.5 mL).
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Seal the tube and heat the reaction mixture to 110-140 °C.
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Stir the mixture vigorously for 8-24 hours.
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After the reaction period, cool the mixture to room temperature.
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Pour the reaction mixture into a saturated NaCl solution.
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic extracts and dry over anhydrous MgSO₄.
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Filter the mixture and remove the solvent under reduced pressure.
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Purify the resulting residue by recrystallization or silica (B1680970) gel chromatography to yield 2,5-Diaminopyridine.
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Characterize the final product using NMR spectroscopy to confirm its structure and purity.[12]
Caption: General workflow for the synthesis of 2,5-Diaminopyridine.
Applications in Research and Drug Development
2,5-Diaminopyridine is a valuable precursor in several fields due to its reactive amino groups and heterocyclic core.
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Pharmaceutical Intermediate: The aminopyridine scaffold is a common motif in many biologically active molecules and marketed drugs.[13][14] 2,5-Diaminopyridine serves as a starting material for synthesizing more complex molecules with potential therapeutic applications, including novel kinase inhibitors and other targeted agents.[2][15][16]
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Materials Science: It is used in the preparation of organo-soluble polyimides by reacting with various dianhydride monomers.[6] These polyimides are precursors for novel polyimide-silica composites, which possess high thermal stability and mechanical strength, making them suitable for applications in electronics and aerospace.[17]
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Ligand Synthesis: The nitrogen atoms in the ring and amino groups can act as ligands, coordinating with metal ions to form metal complexes. These complexes can be investigated for their catalytic activity or unique material properties.[2]
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Neuroscience Research: As a potassium channel modulator, 2,5-Diaminopyridine can alter the activity of potassium channels, which are integral to nerve impulse transmission. This property makes it a compound of interest for research into neurological disorders like multiple sclerosis and spinal cord injury.[17]
While 2,5-diaminopyridine itself is a building block, derivatives of the closely related 2,5-diaminopyrimidine (B1361531) have been identified as selective monomeric degraders of B-lymphoid tyrosine kinase (BLK).[18] BLK is a key component of the B cell receptor (BCR) signaling pathway, which is implicated in autoimmune diseases and B cell lymphomas.[18] This highlights the potential of the broader diaminopyridine/pyrimidine scaffold in developing targeted protein degraders.
Caption: Simplified BCR pathway showing the role of BLK.
Safety and Handling
2,5-Diaminopyridine is classified as an irritant and requires careful handling to avoid exposure.[2][19]
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Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[19] It may be harmful if swallowed, inhaled, or absorbed through the skin.[3][20] Toxic fumes, including oxides of carbon and nitrogen, may be emitted under fire conditions.[3]
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Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves, safety goggles or face shields, and a lab coat.[3][19] Work should be conducted in a well-ventilated area or under a chemical fume hood.[20][21] For operations that may generate dust, a NIOSH-approved N95 (US) or P1 (EN 143) respirator should be used.[3]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[3][20]
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[3][21] Remove contaminated clothing.
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Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3][20]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][21]
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-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[20] Keep in a dark place under an inert atmosphere at room temperature.[2]
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Incompatibilities: Avoid contact with strong oxidizing agents.[3][19]
Conclusion
2,5-Diaminopyridine is a compound of significant interest due to its versatile chemical nature and its role as a key building block in the synthesis of high-value materials and potential pharmaceutical agents. Its well-defined structure and reactive sites offer numerous possibilities for chemical modification, leading to a diverse range of derivatives. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and developers aiming to leverage this compound in their work. Future research will likely continue to uncover new applications for 2,5-diaminopyridine and its derivatives, particularly in the realms of targeted therapeutics and advanced polymer science.
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